Spiro[3.4]octan-5-amine is a spirocyclic compound characterized by a unique structure where two rings share a single common atom, specifically at the nitrogen position. This compound is notable for its three-dimensional structure, which imparts distinct physicochemical properties. The presence of the spiro atom, a fully substituted carbon atom, positions the planes of the two rings orthogonally, creating a rigid and strained structure. This rigidity often translates to enhanced stability and unique reactivity, making this compound of interest in various fields of research, including chemistry, biology, and materials science.
The chemical identifier for spiro[3.4]octan-5-amine is 61888-97-9, and it belongs to the broader class of spirocyclic compounds. These compounds are defined by their unique geometric configuration that includes two or more rings sharing one or more atoms. Spiro[3.4]octan-5-amine’s molecular formula is with a molecular weight of approximately 139.21 g/mol.
The synthesis of spiro[3.4]octan-5-amine typically involves several key methods:
The reaction conditions are critical for maximizing efficiency. Typical conditions may include:
The molecular structure of spiro[3.4]octan-5-amine features:
The compound exhibits specific stereochemical configurations that can influence its reactivity and interaction with biological systems.
Spiro[3.4]octan-5-amine undergoes various chemical reactions, including:
Major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives depending on the specific reagents used.
The mechanism of action for spiro[3.4]octan-5-amine involves its interaction with biological targets through its rigid structure, allowing precise binding to enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, enhancing its efficacy in biological applications such as antimicrobial and anticancer activities.
Relevant data indicate that spiro[3.4]octan-5-amine has distinct physicochemical properties that make it valuable in various applications.
Spiro[3.4]octan-5-amine has a wide range of applications in scientific research:
The distinct spatial geometry of spiro[3.4]octane derivatives has demonstrated exceptional promise in oncology therapeutics, particularly against malignancies with limited treatment options. Research on chalcone-spirocycle hybrid ZS44 (10m), featuring the spiro[3.4]octane core, revealed potent anti-glioblastoma activity both in vitro and in vivo. This compound exhibited nanomolar-range efficacy against U251 glioblastoma cells (IC₅₀ = 0.42 ± 0.05 µM), significantly surpassing standard chemotherapeutic agent temozolomide in potency. Mechanistic studies established that ZS44 operates through SIRT1/p53-mediated apoptosis induction, triggering caspase-dependent pathways and arresting the cell cycle at the G2/M phase. Crucially, despite its significant polarity, ZS44 demonstrated enhanced blood-brain barrier (BBB) penetration capabilities, a critical requirement for treating brain cancers like glioblastoma multiforme (GBM). This property stems from the scaffold's optimal lipophilicity balance (logP ≈ 2.8) and molecular weight below 400 Da, enabling passive diffusion across the BBB endothelial cells—a persistent challenge for many oncology therapeutics [1].
Structural activity relationship (SAR) analysis revealed that the spiro junction's position critically influences anticancer activity. Hybrids featuring substitution at the C5 position (spiro[3.4]octan-5-amine derivatives) consistently outperformed those with alternative substitution patterns. This superiority is attributed to the optimal spatial projection of the chalcone moiety toward hydrophobic binding pockets in molecular targets like IDH1 mutants and MDM2. Furthermore, spiro[3.4]octane derivatives demonstrate multitarget potential in oncology, with molecular modeling suggesting high affinity for key oncogenic targets including isocitrate dehydrogenase 1 (IDH1), DNA-dependent protein kinase (DNA-PK), hematopoietic progenitor kinase 1 (HPK1), and murine double minute 2 (MDM2). The conformational rigidity imparted by the spirocyclic system reduces the entropic penalty upon binding, significantly enhancing binding affinity compared to flexible linear analogs targeting these same pathways [1] [5].
The evolution of spirocyclic compounds in CNS drug discovery represents a paradigm shift toward rationally designed three-dimensional architectures. Early spirocyclic CNS drugs, such as the anticonvulsant drug tiagabine (featuring a piperidine spirolactam), demonstrated the inherent advantages of these scaffolds for neurotherapeutics but lacked the complexity of modern spiro[3.4]octane derivatives. The discovery of sigma-1 receptor (σ1R) modulation by spirocyclic compounds marked a significant advancement in pain management and neuropsychiatric therapeutics. A breakthrough emerged with the development of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ1R antagonists. Systematic optimization yielded compound 32, which exhibited subnanomolar binding affinity (Kᵢ = 0.73 nM) and functionally reversed morphine tolerance in murine models—a major limitation in chronic pain management [4].
The historical progression reveals increasing sophistication in leveraging spirocyclic geometry for BBB penetration. Earlier spirocycles often required molecular weight compromises that limited target engagement, whereas contemporary spiro[3.4]octane derivatives achieve superior CNS bioavailability through strategic incorporation of hydrogen bond donors/acceptors and optimization of polar surface area. For instance, advanced analogs maintain topological polar surface area (tPSA) values between 50-70 Ų—below the 90 Ų threshold associated with restricted BBB permeability. This careful balancing enables effective CNS exposure without sacrificing target potency, addressing a critical challenge in neurotherapeutic development. The progression from first-generation spiropiperidines to modern spiro[3.4]octane derivatives reflects a deliberate molecular evolution toward enhanced three-dimensionality and improved drug-like properties specifically tailored for CNS targets [4] [5].
Table 2: Blood-Brain Barrier Penetration Parameters of Spiro[3.4]octane Derivatives
Compound | MW (Da) | logP | tPSA (Ų) | HBD Count | BBB Penetration (Papp x 10⁻⁶ cm/s) | Primary CNS Target |
---|---|---|---|---|---|---|
ZS44 | 398.4 | 2.82 | 68.2 | 2 | 18.7 ± 1.9 | SIRT1/p53 pathway |
Diazaspiro 32 | 376.5 | 2.15 | 52.8 | 1 | 24.3 ± 2.4 | Sigma-1 receptor |
Early spiro AA | 312.3 | 1.85 | 84.6 | 3 | 8.2 ± 0.8 | Opioid receptor (non-selective) |
The spiro[3.4]octan-5-amine motif represents a strategically optimized incarnation of the broader spiro[3.4]octane scaffold, offering distinct advantages for drug discovery across therapeutic areas. Its predefined three-dimensional orientation enables precise projection of pharmacophoric elements toward complementary binding sites, significantly reducing the entropic penalty upon target binding. This geometric precision is exemplified in protein tyrosine phosphatase 2 (SHP2) inhibitor optimization, where incorporation of a spiro[3.4]octane core maintained three critical hydrogen-bonding interactions with the target protein while simultaneously improving cellular efficacy—a feat unattainable with more flexible scaffolds. The C5-amine position specifically serves as an ideal vector for introducing diverse functional groups (aryls, heterocycles, sulfonamides) while preserving the conformational benefits of the spiro architecture [5].
Spiro[3.4]octan-5-amine derivatives exhibit exceptional property modulation capabilities. Systematic studies demonstrate that modifications at the C5-amine consistently yield compounds with lower calculated logP values (ΔclogP = -0.4 to -1.2) and improved aqueous solubility compared to non-spirocyclic analogs, without compromising cell permeability. This balance is attributed to the scaffold's inherently high Fsp³ character (0.75), which reduces crystal packing efficiency and promotes solubility—a crucial factor for oral bioavailability. Furthermore, the scaffold demonstrates remarkable metabolic resilience, with microsomal stability studies showing significantly reduced cytochrome P450-mediated clearance compared to flat aromatic systems. The synthetic accessibility of this motif via efficient cyclization strategies (e.g., acid-catalyzed condensation of 3-oxetanone with β-amino alcohols) enables rapid generation of structurally diverse libraries for lead optimization campaigns [1] [4] [7].
The structural novelty of spiro[3.4]octan-5-amine circumvents established resistance mechanisms, particularly valuable in antimicrobial development. Nitrofuran-tagged diazaspiro[3.4]octanes exhibit potent activity against Staphylococcus aureus (MIC = 0.171 µg/mL for compound 2b), outperforming conventional nitrofurans. This enhanced activity stems from the differential reductase activation profile enabled by the spiro architecture, redirecting metabolism toward more effective radical species generation. Molecular modeling confirms that the spatial orientation of the nitro group in these derivatives favors productive binding in bacterial azoreductase active sites, a critical activation pathway absent in mammalian systems, thereby enhancing selective toxicity. This combination of precise spatial control, optimized physicochemical properties, and synthetic tractability positions spiro[3.4]octan-5-amine as a uniquely versatile lead motif for addressing persistent challenges in medicinal chemistry [7].
Table 3: Structural Activity Relationship (SAR) Analysis of Spiro[3.4]octane Derivatives
Modification Site | Structural Variation | Biological Impact | Optimal Group |
---|---|---|---|
C5-Amine (R₁) | Aryl sulfonamides | ↑ σ1R binding affinity (Kᵢ < 1 nM) | 4-Fluorophenylsulfonyl |
Heteroaryls | ↑ Anticancer potency (IC₅₀ ↓ 3-5 fold) | 4-Methyl-1,2,4-triazole | |
Peripheral Spiro (R₂) | Chalcone hybrids | ↑ GBM cell inhibition, ↑ Apoptosis induction | 4-Chlorochalcone |
Nitrofuran warheads | ↑ Anti-staphylococcal activity (MIC ≈ 0.2 µg/mL) | 5-Nitro-2-furoyl | |
Spiro Ring Size/Composition | 2,6-Diazaspiro[3.4]octane | ↑ Solubility, ↑ hERG selectivity | 6-(Methylsulfonyl) substitution |
Oxa-azaspiro variants | ↓ Microsomal clearance, ↑ Metabolic stability | 1-Oxa-6-azaspiro[3.4]octane |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1